N-[(3-bromopyridin-2-yl)methyl]formamide
Beschreibung
N-[(3-Bromopyridin-2-yl)methyl]formamide is a brominated pyridine derivative featuring a formamide (-NHCHO) functional group attached to the methylene bridge of the pyridine ring. The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, while the formamide group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition .
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
N-[(3-bromopyridin-2-yl)methyl]formamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-3-10-7(6)4-9-5-11/h1-3,5H,4H2,(H,9,11) |
InChI-Schlüssel |
AVJYDYAHNOULSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CNC=O)Br |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
N-(3-Bromopyridin-2-yl)acetamide
- Structure : Differs by substitution of the formamide group with acetamide (-NHCOCH₃).
- Key Properties :
- Molecular Weight: 215.05 g/mol vs. 201.03 g/mol (formamide analog).
- LogP (XLogP3): 1.1, indicating higher lipophilicity compared to formamide derivatives.
- Hydrogen Bonding: Reduced hydrogen-bond acceptor capacity (2 vs. 3 acceptors in formamide).
- Applications : The acetamide group may improve metabolic stability but reduce solubility in polar solvents .
N-(2-Bromopyridin-3-yl)pivalamide
- Structure : Bromine at the 2-position of pyridine; pivalamide (-NHC(O)C(CH₃)₃) replaces formamide.
- Key Properties :
- Bulkier pivalamide group reduces steric accessibility, impacting binding to biological targets.
- Higher molecular weight (284.15 g/mol) and lipophilicity (LogP >2).
- Synthetic Use : Often employed in coupling reactions where steric hindrance is desirable .
Variations in the Aromatic Core
N-[(3-Fluorophenyl)methyl]formamide
- Structure : Pyridine replaced by a fluorinated benzene ring.
- Key Properties :
- Fluorine’s electronegativity alters electronic effects, reducing π-π stacking compared to bromopyridine.
- Lower molecular weight (167.15 g/mol) and higher solubility in aprotic solvents.
- Applications : Preferred in fluoropharmaceuticals for enhanced metabolic resistance .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Carboxamide bridge links bromophenyl and dihydropyridine moieties.
- Key Properties :
- Extended π-conjugation via the carboxamide group enables planar molecular conformation.
- Bromine at the 3-position of the phenyl ring directs regioselective reactivity in cross-coupling reactions.
- Crystallography : Exhibits intra- and intermolecular N–H⋯O hydrogen bonds, stabilizing crystal packing .
Functional Group Modifications
N-((Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methyl)formamide
- Structure : Saturated pyrrolizine ring replaces pyridine.
- Key Properties :
- Loss of aromaticity reduces electronic delocalization, affecting UV absorption and redox behavior.
- Enhanced solubility in polar solvents due to the saturated ring’s flexibility.
- Applications : Explored in alkaloid-inspired drug design .
N,N'-[Dithiobis[2-(2-hydroxyethyl)-1-methylvinylenel]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide]
- Structure : Formamide groups attached to pyrimidinylmethyl units with a disulfide bridge.
- Key Properties :
- Disulfide bond enables redox-responsive behavior, useful in prodrug formulations.
- Pyrimidine rings enhance hydrogen-bonding diversity for nucleotide mimicry.
- Therapeutic Use : Acts as a thiamine disulfide analog in enzyme cofactor applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Key Feature(s) |
|---|---|---|---|---|---|
| N-[(3-Bromopyridin-2-yl)methyl]formamide | C₇H₇BrN₂O | 201.03 | ~0.5 | 1/3 | Bromopyridine + formamide |
| N-(3-Bromopyridin-2-yl)acetamide | C₇H₇BrN₂O | 215.05 | 1.1 | 1/2 | Acetamide substitution |
| N-(2-Bromopyridin-3-yl)pivalamide | C₁₁H₁₅BrN₂O | 284.15 | ~2.2 | 1/2 | Steric hindrance from pivalamide |
| N-[(3-Fluorophenyl)methyl]formamide | C₈H₈FNO | 167.15 | ~1.0 | 1/3 | Fluorophenyl core |
Research Findings and Trends
- Electronic Effects : Bromine’s position on pyridine (2- vs. 3-) significantly impacts electrophilic substitution patterns. For example, 3-bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to 2-bromo isomers .
- Solubility Trends : Formamide derivatives generally exhibit higher aqueous solubility than acetamide or pivalamide analogs due to increased hydrogen-bonding capacity .
- Crystallographic Insights : Planar conformations in carboxamide-linked compounds (e.g., ) enhance π-stacking, critical for designing solid-state materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
